molecular formula C17H17N3O2S B499902 2-[(4-phenylpiperazino)sulfonyl]benzonitrile

2-[(4-phenylpiperazino)sulfonyl]benzonitrile

Cat. No.: B499902
M. Wt: 327.4g/mol
InChI Key: MFWNJBHSHLEMPH-UHFFFAOYSA-N
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Description

2-[(4-phenylpiperazino)sulfonyl]benzonitrile is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a phenylpiperazine moiety linked to a benzonitrile group via a sulfonyl bridge. This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylpiperazino)sulfonyl]benzonitrile typically involves the reaction of 4-phenylpiperazine with benzenesulfonyl chloride, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-phenylpiperazine with benzenesulfonyl chloride in the presence of a base.

    Step 2: Introduction of the nitrile group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperazino)sulfonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-phenylpiperazino)sulfonyl]benzonitrile involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can enhance cognitive function and is particularly beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole

Uniqueness

2-[(4-phenylpiperazino)sulfonyl]benzonitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its sulfonyl linkage and benzonitrile group contribute to its ability to interact with acetylcholinesterase, making it a promising candidate for the development of drugs targeting neurological disorders .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C17H17N3O2S/c18-14-15-6-4-5-9-17(15)23(21,22)20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9H,10-13H2

InChI Key

MFWNJBHSHLEMPH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N

Origin of Product

United States

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